molecular formula C10H13ClF3N B12515852 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride

1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride

Cat. No.: B12515852
M. Wt: 239.66 g/mol
InChI Key: QFDWAJGDAVRETJ-UHFFFAOYSA-N
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Description

1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is conducted under specific conditions to ensure the successful attachment of the difluoroethyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar difluoroalkylation techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride involves its interaction with molecular targets and pathways. The difluoroethyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain biological targets. The compound may modulate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of difluoroethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications .

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H

InChI Key

QFDWAJGDAVRETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl

Origin of Product

United States

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